N-(3,4-difluorophenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide
Description
N-(3,4-difluorophenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a carboxamide group at position 2, a phenylacetamido moiety at position 3, and a 3,4-difluorophenyl substituent. This structure combines aromatic and amide functionalities, which are common in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3/c24-17-11-10-15(13-18(17)25)26-23(29)22-21(16-8-4-5-9-19(16)30-22)27-20(28)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAUHOABQJQPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Insights :
- Benzofuran vs.
- Fluorine Substituents : The 3,4-difluorophenyl group could improve metabolic stability and lipophilicity relative to cyprofuram’s chlorophenyl group, influencing bioavailability .
- Amide Linkages : The phenylacetamido side chain in the target compound introduces steric bulk, which might affect substrate specificity compared to simpler amides in flutolanil or cyprofuram.
However, the benzofuran core may confer unique electronic properties, altering inhibitory potency.
Hydroxamic Acid Derivatives ()
Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) exhibit antioxidant activity via radical scavenging (DPPH assay) and lipid peroxidation inhibition (β-carotene/linoleic acid assay) .
Functional Contrasts :
- Hydroxamic Acid vs. Carboxamide : The absence of an N-hydroxy group in the target compound suggests it may lack direct radical-scavenging activity but could interact with metal ions (e.g., iron) via its amide carbonyl groups.
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing N-(3,4-difluorophenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the benzofuran core functionalization. Key steps include:
- Amidation : Coupling the benzofuran-2-carboxamide scaffold with 2-phenylacetic acid under activating agents like EDCl/HOBt.
- Substitution : Introducing the 3,4-difluorophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amidation.
- Optimization : Reaction conditions (e.g., inert atmosphere, anhydrous solvents like DMF or THF) are critical to prevent hydrolysis/oxidation of sensitive groups .
Example parameters:
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Amidation | 0–25 | DMF | EDCl/HOBt | 65–75 |
| Substitution | 80–100 | Toluene | Pd(OAc)₂/Xantphos | 50–60 |
Q. How is the compound characterized for purity and structural fidelity?
- Chromatography : TLC (Rf comparison) and HPLC (≥95% purity) for reaction monitoring .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, benzofuran C=O at ~165 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calc. 477.1421, observed 477.1418) .
Q. What computational tools are used to model its interactions with biological targets?
- Docking (AutoDock/Vina) : Predict binding to kinases or GPCRs via fluorophenyl/benzofuran π-π stacking.
- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substitution Variants : Synthesize analogs with modified fluorophenyl (e.g., Cl, OMe) or benzamido groups (e.g., nitro, methyl).
- Assay Design : Test against target enzymes (e.g., COX-2, EGFR) using IC₅₀ assays.
- Example data contradiction: A 3-nitro analog showed high in vitro activity (IC₅₀ = 0.8 µM) but poor solubility, requiring formulation adjustments .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder : Fluorine atoms in the 3,4-difluorophenyl group may exhibit positional disorder.
- Software : SHELXL refinement with TWIN/BASF commands for handling twinned crystals .
- Example refinement metrics:
| R1/wR2 | GooF | Flack x |
|---|---|---|
| 0.045/0.121 | 1.03 | 0.02(3) |
Q. How should contradictory biochemical assay data be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.5 µM in EGFR inhibition) may arise from:
- Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM).
- Protein Batch : Use SPR to validate binding kinetics (ka/kd = 1.2×10⁵ M⁻¹s⁻¹ / 0.03 s⁻¹) .
Q. What strategies enhance stability in physiological buffers?
- pH Stability : Test degradation rates via LC-MS in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).
- Formulation : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve solubility (>2 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
